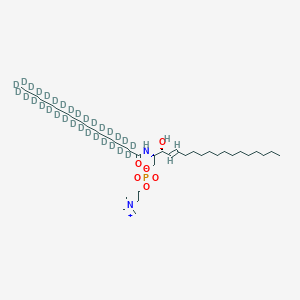
C16-Sphingomyelin-d13
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
C16-Sphingomyelin-d13 is a deuterated form of sphingomyelin, a type of sphingolipid found in animal cell membranes, particularly in the myelin sheath of nerve cells. This compound is characterized by the presence of a palmitate (16:0) fatty acid chain and is labeled with deuterium, making it useful for various scientific studies, including mass spectrometry and metabolic research .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of C16-Sphingomyelin-d13 typically involves the use of 2-azido-3-O-benzoylsphingosine as a key intermediate. The process includes the following steps:
Azido Function Introduction: The azido group is introduced to mask the reactive primary amine during the phosphorylation step.
Industrial Production Methods: Industrial production methods for this compound involve scalable and reproducible processes that ensure high yield and purity. The use of stable isotope labeling is crucial for producing standards for mass spectrometry .
Análisis De Reacciones Químicas
Types of Reactions: C16-Sphingomyelin-d13 undergoes various chemical reactions, including:
Hydrolysis: Catalyzed by sphingomyelinase enzymes, leading to the formation of ceramide and phosphorylcholine.
Oxidation and Reduction: These reactions can modify the sphingoid base and fatty acid chains, affecting the compound’s biological activity.
Common Reagents and Conditions:
Sphingomyelinase Enzymes: Used for hydrolysis reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products:
Aplicaciones Científicas De Investigación
C16-Sphingomyelin-d13 has a wide range of applications in scientific research:
Mecanismo De Acción
C16-Sphingomyelin-d13 exerts its effects through the following mechanisms:
Cell Membrane Structure: It interacts with cholesterol in lipid rafts, affecting membrane fluidity and signaling.
Signal Transduction: Hydrolysis by sphingomyelinase enzymes generates ceramide, which acts as a second messenger in various cellular processes, including apoptosis and cell growth.
Metabolic Regulation: It helps maintain lipid metabolism and cholesterol homeostasis, potentially preventing metabolic diseases.
Comparación Con Compuestos Similares
Stearoyl-Sphingomyelin: Contains an 18:0 fatty acid chain.
Lignoceroyl-Sphingomyelin: Contains a 24:0 fatty acid chain.
Uniqueness of C16-Sphingomyelin-d13:
Deuterium Labeling: The presence of deuterium makes it particularly useful for mass spectrometry studies.
Palmitate Chain: The 16:0 fatty acid chain provides specific interactions with cholesterol in lipid rafts, influencing membrane dynamics.
This compound stands out due to its unique labeling and specific fatty acid composition, making it a valuable tool in both research and industrial applications.
Propiedades
Fórmula molecular |
C39H79N2O6P |
|---|---|
Peso molecular |
734.2 g/mol |
Nombre IUPAC |
[(E,2S,3R)-2-(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,16-hentriacontadeuteriohexadecanoylamino)-3-hydroxyoctadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C39H79N2O6P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-38(42)37(36-47-48(44,45)46-35-34-41(3,4)5)40-39(43)33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h30,32,37-38,42H,6-29,31,33-36H2,1-5H3,(H-,40,43,44,45)/b32-30+/t37-,38+/m0/s1/i2D3,7D2,9D2,11D2,13D2,15D2,17D2,19D2,21D2,23D2,25D2,27D2,29D2,31D2,33D2 |
Clave InChI |
RWKUXQNLWDTSLO-XDEXOTOPSA-N |
SMILES isomérico |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)N[C@@H](COP(=O)([O-])OCC[N+](C)(C)C)[C@@H](/C=C/CCCCCCCCCCCCC)O |
SMILES canónico |
CCCCCCCCCCCCCCCC(=O)NC(COP(=O)([O-])OCC[N+](C)(C)C)C(C=CCCCCCCCCCCCCC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3,4-Dimethoxy-N-[2,2,2-trichloro-1-({[(2-nitrophenyl)amino]carbonothioyl}amino)ethyl]benzamide](/img/structure/B11940548.png)
![5,12-dioxapentacyclo[7.5.2.02,8.03,7.010,14]hexadec-15-ene-4,6,11,13-tetrone](/img/structure/B11940551.png)


![2,3-Dimethoxy-5,6,8a,9,12,12a-hexahydroisoindolo[1,2-a]isoquinolin-8(12bH)-one](/img/structure/B11940574.png)

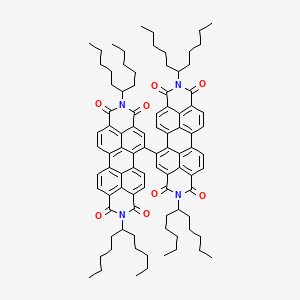
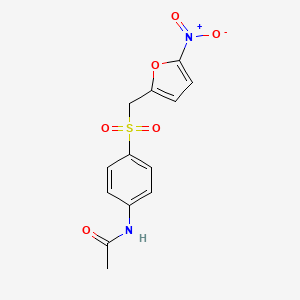
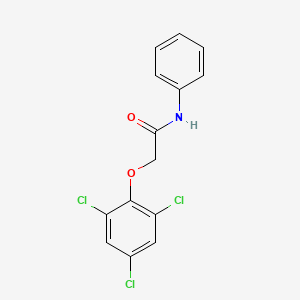
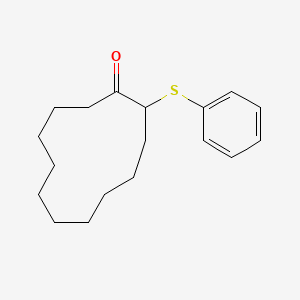
![azanium;[(2R)-2,3-di(tetradecanoyloxy)propyl] 2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxycarbonylamino]ethyl phosphate](/img/structure/B11940610.png)
![7-Hydroxy-6h-benzo[7]annulen-6-one](/img/structure/B11940613.png)
